2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
Description
2-Bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a benzamide derivative featuring a brominated aromatic ring and a 7-oxaspiro[3.5]nonan-1-yl amine moiety. The spirocyclic ether group introduces conformational rigidity, while the bromine substituent influences electronic properties and reactivity.
Properties
IUPAC Name |
2-bromo-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c16-12-4-2-1-3-11(12)14(18)17-13-5-6-15(13)7-9-19-10-8-15/h1-4,13H,5-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLINUZLWACTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=CC=C3Br)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the reaction of 2-bromobenzoyl chloride with 7-oxaspiro[3.5]nonan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the benzamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes.
Reduction Reactions: Products typically include primary or secondary amines.
Scientific Research Applications
2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure may enhance its binding affinity and selectivity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Halogen-Substituted Benzamides
- 2-Chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS: 2176124-66-4): Substituents: Cl (ortho), F (para) vs. Br (ortho) in the target compound. Molecular Weight: 297.75 vs. 310.2 (estimated for the bromo analog).
- spirocyclic ether. Structural Impact: The nitro group introduces strong electron-withdrawing effects, altering reactivity in coupling reactions compared to the spirocyclic amine .
Spirocyclic Amine Derivatives
- 3-(Methylthio)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS: 2309308-55-0): Substituent: Methylthio (meta) vs. bromine (ortho). Molecular Weight: 291.4 vs. 310.2. The methylthio group may enhance lipophilicity and metal-binding capacity compared to bromine .
- 4-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (PubChem data): Substituent: Methoxy (para) vs. bromine (ortho). Electronic Effects: Methoxy is electron-donating, contrasting with bromine’s electron-withdrawing nature, which could influence amide resonance and stability .
DFT and Stability Studies
- 2-Bromo/Chloro-N-(pyrazol-4-yl)benzamides :
Melting Points and Solubility
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Melting point = 90°C .
- The target compound’s bromine and spirocyclic group likely raise its melting point due to increased molecular weight and rigidity.
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide : Molecular weight = 310 g/mol, similar to the target compound.
Bioactivity Insights
- The spirocyclic group could modulate enzyme binding compared to simpler amines .
Biological Activity
2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS No. 2175978-81-9) is a synthetic compound that has garnered attention due to its potential biological activities. The compound's structural features, including the spirocyclic moiety and bromine substitution, suggest possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
The chemical structure of this compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H20BrN2O2 |
| Molecular Weight | 338.25 g/mol |
| CAS Number | 2175978-81-9 |
| SMILES | O=C(NC1CC2(C1CC(C2)O)C(=O)C)C(=O)Br)C1=CC=CC=C1 |
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes in the body. Preliminary studies suggest that compounds with similar structures may exhibit activity against various biological targets, including:
- Enzymatic Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Possible interaction with neurotransmitter receptors, influencing signaling pathways.
Anticancer Activity
Research has indicated that compounds containing spirocyclic structures exhibit anticancer properties. A study evaluating the cytotoxic effects of related compounds showed significant inhibition of cancer cell proliferation in vitro. The mechanisms proposed include:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
- Inhibition of angiogenesis.
Neuroprotective Effects
The neuroprotective potential of spirocyclic compounds has been explored in models of neurodegenerative diseases. In vitro assays demonstrated that these compounds could reduce oxidative stress and inflammation, which are critical factors in neurodegeneration.
Case Studies
-
Study on Anticancer Properties :
- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
-
Neuroprotection Study :
- Objective : Assess the protective effects against oxidative stress in neuronal cultures.
- Findings : Significant reduction in reactive oxygen species (ROS) levels was observed, indicating potential for therapeutic application in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
